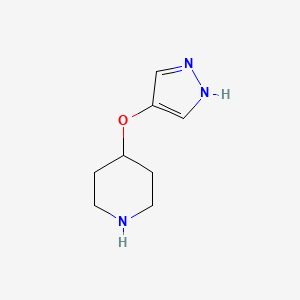

4-(1H-pyrazol-4-yloxy)piperidine

Description

Contextual Overview of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry

In the realm of medicinal chemistry, both pyrazole and piperidine rings are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs. pharmatutor.orgnih.gov

The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com This structure is a versatile building block, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netmdpi.com The pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with various biological targets like enzymes and receptors. nih.gov This has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib. nih.govontosight.ai

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent scaffolds in pharmaceuticals. nih.gov Its conformational flexibility and basic nitrogen atom allow it to interact with a multitude of biological targets, particularly within the central nervous system (CNS). Furthermore, the piperidine moiety is often introduced into drug candidates to improve their physicochemical properties, such as solubility and bioavailability. researchgate.net

Historical Perspective on the Development of Related Chemical Entities

The journey toward complex molecules like 4-(1H-pyrazol-4-yloxy)piperidine is built upon decades of foundational research into its constituent parts. Pyrazole was first synthesized in 1889, and its derivatives gained prominence in the 20th century with the discovery of their therapeutic properties, leading to drugs like the analgesic Difenamizole. dntb.gov.ua

The synthesis and application of piperidine-containing compounds have an even longer history, with many natural alkaloids featuring this ring system. nih.gov Synthetic piperidine derivatives became a major focus of pharmaceutical research in the mid-20th century, leading to a vast number of drugs across various therapeutic areas.

The concept of linking these two scaffolds to create hybrid molecules is a more recent strategy in drug design. Early examples often involved direct C-N or C-C bonds between the rings. For instance, the development of kinase inhibitors has seen the rise of structures where a piperidine ring is attached to a pyrazole, as seen in intermediates for drugs like Crizotinib, which is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. ontosight.ai The exploration of an ether linkage, as in the title compound, represents a specific chemical approach to modulate the orientation and spacing between the two pharmacophores.

Rationale for Academic Investigation into the this compound Core Structure

The academic and industrial interest in the this compound core stems from a rational drug design approach. The primary rationale is the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile.

The key motivations for investigating this specific structure include:

Targeting Kinases: Many kinase inhibitors utilize a heterocyclic core like pyrazole to interact with the ATP-binding site. The piperidine moiety can be functionalized to extend into solvent-exposed regions or target adjacent pockets, improving potency and selectivity. The ether linkage provides a flexible yet stable connection between these two key fragments.

Improving Drug-like Properties: The piperidine ring is often used to enhance aqueous solubility and other pharmacokinetic parameters. By incorporating it into a pyrazole-based structure, researchers aim to create compounds with better oral bioavailability and distribution characteristics.

Current State of Research and Undiscovered Facets of this compound

Publicly available research specifically detailing the synthesis and biological activity of this compound is limited. Its existence is noted in chemical databases, and closely related analogues have been synthesized, suggesting its chemical feasibility. For example, patents for Bruton's tyrosine kinase (Btk) modulators describe complex pyrazolo[1,5-a]pyrimidines that incorporate piperidine functionalities, highlighting the relevance of this combination in modern drug discovery. google.com

The undiscovered facets of this compound represent a significant area for potential research. Key unexplored areas include:

Comprehensive Biological Screening: A full profile of its biological activity against a wide range of targets (e.g., kinase panels, GPCRs, ion channels) has not been publicly reported.

Structure-Activity Relationship (SAR) Studies: The effects of substitution on both the pyrazole and piperidine rings are largely unknown. Investigating how different functional groups at various positions impact biological activity is a critical next step.

Pharmacokinetic Profile: Detailed in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties have yet to be conducted.

The table below presents data on related pyrazole-piperidine compounds to illustrate the type of research findings that could be anticipated for the title compound.

Table 1: Biological Activity of Representative Pyrazole-Piperidine Scaffolds

| Compound Name | Target | Reported Activity |

|---|---|---|

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Intermediate | Key intermediate in the synthesis of Crizotinib (ALK/ROS1 inhibitor) |

| 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine | Not specified | Investigated for anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai |

This table is for illustrative purposes and shows data for structurally related compounds, not the title compound itself.

Scope and Objectives of the Research Outline on this compound

A dedicated research program on this compound would be structured to systematically explore its potential as a therapeutic agent.

Scope: The research would encompass the chemical synthesis, in vitro biological characterization, and initial pharmacokinetic profiling of this compound and a library of its derivatives.

Objectives:

Develop a robust and scalable synthetic route to produce this compound and its analogues with varying substitution patterns on both heterocyclic rings.

Conduct primary biological screening against a panel of therapeutically relevant targets, with an initial focus on protein kinases and CNS receptors.

Perform secondary assays for confirmed hits to determine potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action.

Establish a preliminary structure-activity relationship (SAR) to guide the design of more potent and selective analogues.

Evaluate in vitro ADME properties (e.g., metabolic stability, permeability, protein binding) for the most promising compounds.

This structured approach would systematically uncover the therapeutic potential of the this compound scaffold and define its place in the landscape of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(1H-pyrazol-4-yloxy)piperidine |

InChI |

InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) |

InChI Key |

YCHSARQSOQXRNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrazol 4 Yloxy Piperidine

Retrosynthetic Analysis of 4-(1H-pyrazol-4-yloxy)piperidine

A retrosynthetic analysis of this compound primarily involves the disconnection of the ether linkage, which is the most logical and common strategy for such molecules. This C-O bond disconnection leads to two key synthons: a pyrazole-based unit and a piperidine-based unit.

The primary disconnection strategy is based on the Williamson ether synthesis, a cornerstone of ether formation. This leads to two potential synthetic pathways:

Pathway A: Disconnection at the pyrazole (B372694) oxygen-carbon bond suggests a nucleophilic attack from a 4-hydroxypyrazole derivative on an electrophilic piperidine (B6355638) ring. The synthons for this pathway are 4-hydroxypyrazole and a 4-substituted piperidine, where the substituent is a good leaving group (e.g., a halide or a sulfonate ester).

Pathway B: Alternatively, disconnection can be envisioned where the piperidine oxygen acts as the nucleophile. This would involve a 4-hydroxypiperidine (B117109) derivative and a pyrazole with a leaving group at the 4-position.

Both pathways require the use of protecting groups, particularly on the nitrogen atoms of the pyrazole and piperidine rings, to prevent side reactions and ensure regioselectivity. The choice between these pathways often depends on the availability and reactivity of the starting materials.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound are typically multi-step processes that rely on well-established reactions. The Williamson ether synthesis is the most common approach.

A common multi-step synthesis involves the reaction of a protected 4-hydroxypiperidine with a suitable pyrazole derivative. A representative synthetic sequence is as follows:

Protection of 4-hydroxypiperidine: The synthesis often begins with the protection of the nitrogen atom of 4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group due to its stability under various reaction conditions and its ease of removal.

Synthesis of a 4-halopyrazole: A key intermediate is a pyrazole ring substituted with a halogen at the 4-position, which serves as the electrophile. This can be synthesized from pyrazole itself through halogenation reactions.

Williamson Ether Synthesis: The protected 4-hydroxypiperidine is converted to its alkoxide by treatment with a strong base, such as sodium hydride (NaH). This alkoxide then reacts with the 4-halopyrazole in a nucleophilic substitution reaction to form the ether linkage.

Deprotection: The final step involves the removal of the protecting groups from the pyrazole and piperidine nitrogens to yield the target compound, this compound.

An alternative approach involves the reaction of 4-hydroxypyrazole with a protected 4-halopiperidine. The synthesis of 4-hydroxypyrazole can be achieved from pyrazole-4-boronic acid pinacol (B44631) ester. chemicalbook.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.comfrancis-press.comfrancis-press.com Key parameters that are often optimized include:

Base: Strong bases are required to deprotonate the hydroxyl group to form the nucleophilic alkoxide. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (B78521) (KOH). numberanalytics.comfrancis-press.com The choice of base can influence the reaction rate and yield.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base and enhance the nucleophilicity of the alkoxide. numberanalytics.com

Temperature: The reaction temperature can affect the reaction rate. While higher temperatures can speed up the reaction, they may also lead to side reactions. Optimization is often required to find a balance between reaction time and yield. masterorganicchemistry.com

Leaving Group: The choice of the leaving group on the electrophilic partner is crucial. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

| Parameter | Common Reagents/Conditions | Rationale |

| Base | NaH, KOtBu, KOH | Strong bases are needed to form the alkoxide. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Room temperature to elevated temperatures | Balances reaction rate and potential side reactions. |

| Leaving Group | I > Br > Cl | More reactive leaving groups increase reaction rates. |

This table provides a general overview of common reagents and conditions for the Williamson ether synthesis.

The synthesis of this compound relies on several key intermediates that are also valuable building blocks for the synthesis of other complex molecules.

N-Boc-4-hydroxypiperidine: This is a commercially available and widely used intermediate in the synthesis of various piperidine-containing compounds.

4-Halopyrazoles: 4-Iodo- or 4-bromopyrazoles are important intermediates. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib. researchgate.netconsensus.appsmolecule.com These intermediates can participate in various cross-coupling reactions to introduce a wide range of substituents at the 4-position of the pyrazole ring.

4-Hydroxypyrazole: This intermediate can be synthesized from pyrazole through various methods, including the oxidation of pyrazole-4-boronic acid derivatives. chemicalbook.comnih.gov It serves as a nucleophile in the Williamson ether synthesis.

| Intermediate | Structure | Synthetic Utility |

| N-Boc-4-hydroxypiperidine | Precursor for various 4-substituted piperidines. | |

| 4-Iodopyrazole | Key intermediate for cross-coupling reactions. | |

| 4-Hydroxypyrazole | Nucleophile in ether synthesis reactions. |

This table highlights the key intermediates and their roles in synthesis.

Modern Synthetic Advancements for this compound

Modern synthetic chemistry offers more advanced and efficient methods for the construction of the C-O ether bond in this compound, primarily through the use of catalytic systems.

Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. nih.govacs.orgwikipedia.org Modern variations of this reaction utilize copper salts, often in the presence of a ligand, to couple an alcohol with an aryl halide. mdpi.comnih.gov This method can be applied to the synthesis of this compound by reacting a protected 4-hydroxypiperidine with a 4-halopyrazole in the presence of a copper catalyst. The reaction typically requires a base and is often carried out at elevated temperatures.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netnih.govresearchgate.net For the synthesis of the target molecule, a protected 4-hydroxypiperidine could be coupled with a 4-halopyrazole using a palladium catalyst system. The choice of ligand is critical for the success of this reaction and can influence the reaction's efficiency and scope.

These catalytic methods often provide higher yields and better functional group tolerance compared to the traditional Williamson ether synthesis.

Application of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For ether syntheses, greener alternatives to traditional methods are actively being developed. In the context of the Williamson ether synthesis , improvements include the use of phase-transfer catalysis, which can enhance reaction rates and allow for the use of less hazardous solvents and milder conditions. jk-sci.com Efforts to develop catalytic versions of the Williamson synthesis aim to reduce the stoichiometric salt waste produced in the classical approach. jk-sci.com

The Mitsunobu reaction , while powerful, is often criticized for its poor atom economy, generating stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts. Green chemistry approaches to address this include the development of catalytic systems and recyclable reagents. For example, catalytic amounts of specific ethyl 2-arylhydrazinecarboxylates can be used, which are regenerated in situ by an iron catalyst using atmospheric oxygen as the terminal oxidant. nih.gov This approach is significantly more environmentally benign than using stoichiometric amounts of DEAD or DIAD. nih.gov Furthermore, using alternative, bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) has been explored for Mitsunobu and other nucleophilic substitution reactions to replace traditional petroleum-derived solvents. whiterose.ac.uk

The following table summarizes a comparison of traditional versus green approaches for the key etherification step.

| Reaction Type | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Williamson Synthesis | Use of strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF, DMSO). numberanalytics.com | Phase-transfer catalysis; use of greener solvents (e.g., anisole, cyclic carbonates); catalytic methods. | Milder reaction conditions, reduced hazardous waste, potential for solvent recycling. |

| Mitsunobu Reaction | Stoichiometric use of triphenylphosphine and DEAD/DIAD. organic-chemistry.org | Catalytic systems with recyclable azo reagents; use of atmospheric oxygen as oxidant. nih.gov | Improved atom economy, reduced toxic byproducts, safer reaction conditions. |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. jk-sci.com

A hypothetical flow synthesis for this compound via a Williamson-type reaction could be designed as follows:

A stream of N-Boc-4-hydroxypiperidine dissolved in a suitable solvent (e.g., THF) would be mixed with a stream of a tosylating agent and a non-nucleophilic base in a T-mixer. The mixture would then pass through a heated reactor coil to ensure complete conversion to the tosylate intermediate.

The output stream containing the tosylated piperidine would then be mixed with a stream of the pre-formed sodium salt of 4-hydroxypyrazole in a second T-mixer.

This new mixture would flow through a second heated reactor coil to facilitate the SN2 etherification reaction.

The final stream containing the protected product could be passed through an in-line purification module (e.g., a scavenger resin to remove excess reagents) before collection.

This continuous process allows for rapid optimization, easy scalability by extending the operation time, and safer handling of reactive intermediates. For reactions like the Mitsunobu coupling, flow chemistry can improve the management of potentially hazardous reagents and allow for precise temperature control to minimize side reactions. libretexts.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound requires precise control over the stereochemistry of the piperidine ring. The key precursor for such syntheses is an enantiomerically pure form of N-protected 4-hydroxypiperidine. Two primary strategies are employed to achieve this: chiral pool approaches and asymmetric catalysis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgnumberanalytics.com These natural building blocks possess inherent chirality that can be transferred through a synthetic sequence to the target molecule, avoiding the need for a resolution step or an asymmetric catalyst. wikipedia.org

For example, a chiral N-protected 4-hydroxypiperidine derivative could be synthesized starting from a specific chiral amino acid. The inherent stereocenter of the amino acid would guide the formation of the chiral center in the piperidine ring during the cyclization and functional group manipulation steps. This strategy is particularly efficient if the carbon skeleton of the starting material is largely preserved in the final product. wikipedia.org

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis is a powerful method for generating chiral molecules from achiral or racemic precursors. This approach uses a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product.

A highly effective method for producing chiral N-protected 4-hydroxypiperidines is the asymmetric reduction of the corresponding ketone, N-Boc-4-piperidone. Biocatalysis, using enzymes such as carbonyl reductases, has proven exceptionally effective for this transformation. Specific carbonyl reductases can reduce the ketone to the corresponding (R)- or (S)-alcohol with outstanding stereoselectivity. rsc.orgnih.gov

| Enzyme | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) |

| HeCR (Carbonyl Reductase) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S) | >99% | >99% |

| DbCR (Carbonyl Reductase) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R) | >99% | >99% |

| (Data adapted from studies on substituted piperidones, demonstrating the principle of enzymatic reduction). rsc.orgnih.gov |

Once the enantiomerically pure N-Boc-4-hydroxypiperidine is obtained, it can be used in a Mitsunobu reaction to synthesize the desired chiral this compound derivative. Since the Mitsunobu reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, using (R)-N-Boc-4-hydroxypiperidine would yield a product with an (S)-configuration at the piperidine C4 position, and vice versa. nih.govorganic-chemistry.org This stereospecificity makes the combination of asymmetric reduction and the Mitsunobu reaction a potent strategy for accessing specific stereoisomers of the target molecule.

Purification and Isolation Strategies for this compound

The final stage of the synthesis requires robust purification and isolation strategies to obtain this compound with high purity. The choice of method depends on the physical properties of the compound (e.g., solubility, crystallinity) and the nature of the impurities generated during the synthesis.

Commonly employed purification techniques include:

Crystallization : If the final compound is a solid, crystallization is a highly effective method for purification. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. numberanalytics.com

Column Chromatography : This is a versatile technique for separating the target compound from byproducts and unreacted starting materials. Depending on the polarity of the compound, either normal-phase (e.g., silica (B1680970) gel) or reverse-phase chromatography can be used. numberanalytics.com

Acid-Base Extraction : The basic nature of the piperidine nitrogen allows for an effective purification strategy. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the pure product can be re-extracted into an organic solvent.

Distillation : For liquid derivatives or precursors, distillation can be used for purification, although the target compound itself is likely a solid. Azeotropic distillation is a specific technique used to remove water or pyridine (B92270) impurities from piperidine precursors. numberanalytics.com

In the case of a Mitsunobu synthesis, a key challenge is the removal of the triphenylphosphine oxide byproduct. While this can be achieved by careful column chromatography, alternative workup procedures or the use of modified, easily removable phosphine reagents are often preferred. organic-chemistry.org

Computational Chemistry and Cheminformatics Investigations of 4 1h Pyrazol 4 Yloxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 4-(1H-pyrazol-4-yloxy)piperidine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This procedure seeks the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable state is reached. physchemres.org

The geometry optimization of this compound would typically involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. physchemres.orgderpharmachemica.com The optimization process reveals critical information about bond lengths, bond angles, and dihedral angles. For example, the piperidine (B6355638) ring is expected to adopt a chair conformation as its most stable form. The orientation of the pyrazole-oxy substituent (axial vs. equatorial) on the piperidine ring is a key aspect determined through geometry optimization, with the equatorial position generally being energetically more favorable to minimize steric hindrance.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic character of this compound is further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole (B372694) ring and the oxygen atom, while the LUMO may be distributed across the pyrazole ring. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

The charge distribution across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential, highlighting the electron-rich areas (typically around the nitrogen and oxygen atoms) and electron-poor areas (around the hydrogen atoms). This information is vital for understanding how the molecule might interact with other molecules.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These calculated values can then be compared to experimental spectra to confirm the molecular structure. The predicted chemical shifts for the protons and carbons on the pyrazole and piperidine rings would be distinct and sensitive to the molecule's conformation. researchgate.net

Vibrational Frequencies: The vibrational (infrared) spectrum of a molecule is determined by the different modes of vibration of its chemical bonds. DFT calculations can predict these vibrational frequencies. derpharmachemica.comnih.gov The calculated spectrum can be compared with an experimental FT-IR spectrum to identify characteristic peaks corresponding to specific functional groups, such as the N-H stretch of the pyrazole ring, the C-O-C stretch of the ether linkage, and the various C-H and C-N vibrations of the piperidine ring. derpharmachemica.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretching | 3450 |

| Piperidine N-H | Stretching | 3350 |

| C-O-C | Asymmetric Stretching | 1250 |

| C-N (Piperidine) | Stretching | 1100 |

Note: These are representative values and the actual frequencies would be determined through detailed calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics of this compound in Various Solvents

MD simulations can be used to explore the conformational landscape of this compound in different solvents. By simulating the molecule's motion over time, it is possible to observe how the piperidine ring and the pyrazole substituent move and interact. The choice of solvent can influence the preferred conformation of the molecule. For instance, in a polar solvent, conformations that expose the polar groups to the solvent may be favored. These simulations can reveal the relative populations of different conformers and the energy barriers between them. researchgate.net

Analysis of Intramolecular Hydrogen Bonding and Ring Inversion

A key aspect that can be investigated with MD simulations is the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond could potentially form between the N-H group of the pyrazole ring and the nitrogen atom of the piperidine ring, or the ether oxygen. The presence and strength of such intramolecular hydrogen bonds can significantly influence the molecule's conformation and reactivity. osti.govnih.gov

MD simulations also allow for the study of dynamic processes such as the ring inversion of the piperidine ring. The piperidine ring can flip between two chair conformations. The rate of this inversion and the factors that influence it, such as the nature of the substituent and the solvent, can be determined through these simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a cornerstone of modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can guide the synthesis of new derivatives with enhanced potency and selectivity.

The foundation of a robust QSAR model lies in the meticulous selection and calculation of molecular descriptors. These numerical values encode various aspects of a molecule's structure and properties. For a class of compounds like the pyrazole derivatives, a diverse set of descriptors is typically calculated to capture the nuances of their chemical features. These descriptors can be broadly categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing atomic connectivity. Examples include the Balaban J index, which reflects the degree of branching in the molecular skeleton.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include SlogP_VSA4 (a descriptor for logP contribution of atoms with a certain van der Waals surface area) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often calculated using quantum chemical methods like Density Functional Theory (DFT). nih.govucsb.edu

Thermodynamic Descriptors: Properties such as the heat of formation can be calculated and have been shown to correlate with biological activity in some QSAR models. nih.gov

Spatial (3D) Descriptors: These descriptors depend on the 3D conformation of the molecule. Examples include molecular volume, surface area, and molecular shadow areas, which describe the molecule's size and shape. nih.gov

For a hypothetical QSAR study on analogs of this compound, where the piperidine or pyrazole rings are substituted, a selection of these descriptors would be calculated to build a predictive model. The choice of descriptors is often guided by the biological target and the nature of the chemical series. nih.govnih.gov

Table 1: Examples of Molecular Descriptors for QSAR Studies of Pyrazole Analogs

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance for this compound Analogs |

| Topological | Balaban J index | A measure of the topological shape and branching of a molecule. | Changes in substitution on the piperidine or pyrazole rings would alter this index. |

| Electronic | SlogP_VSA4 | A descriptor combining hydrophobicity and surface area contributions. | Important for predicting membrane permeability and interactions with hydrophobic pockets. |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |

| Spatial (3D) | Molecular Surface Area | The total surface area of the molecule. | Influences how the molecule fits into a binding site and its solubility. |

| Thermodynamic | Heat of Formation | The enthalpy change when a compound is formed from its constituent elements. | Can be related to the stability of the molecule and its interactions. nih.gov |

This table is illustrative and descriptor selection would depend on the specific biological activity being modeled.

The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. This ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Key validation metrics include:

Coefficient of Determination (R²): This metric measures the goodness of fit of the model to the training data, with values closer to 1.0 indicating a better fit. mdpi.com

Cross-Validation (Q²): Typically performed using a leave-one-out or 10-fold cross-validation approach, Q² assesses the model's internal predictive ability. mdpi.comacs.org A high Q² value (generally > 0.5) is indicative of a robust model. mdpi.com

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model's development. The predictive R² (R²_pred) is calculated for this set. acs.org

Y-scrambling: In this procedure, the biological activity data is randomly shuffled, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. A valid model should have significantly lower R² and Q² values for the scrambled data compared to the original model, thus ruling out chance correlations. mdpi.com

For a QSAR model developed for this compound analogs targeting a specific protein kinase, for instance, a statistically significant model would exhibit high R² and Q² values, demonstrating its ability to rationalize the structure-activity relationships within the series. mdpi.comacs.orgnih.gov

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD) . The AD defines the chemical space for which the model's predictions are considered reliable. wikipedia.orgresearchwithnj.com Predictions for compounds that fall outside this domain are extrapolations and have a higher degree of uncertainty. nih.govvariational.ai The AD can be defined based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds (e.g., using Tanimoto similarity based on molecular fingerprints), or by using leverage values in regression-based models. wikipedia.orgvariational.ai

The interpretability of a QSAR model is equally important, as it provides insights into which molecular features are driving the biological activity. nih.gov A well-validated model can highlight the positive and negative contributions of different descriptors. For example, a model might reveal that increased hydrophobicity at a certain position of the piperidine ring enhances activity, while bulky substituents on the pyrazole ring are detrimental. This information is invaluable for guiding the design of new, more potent analogs of this compound.

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein kinase. acs.org For this compound, docking studies can hypothesize its binding mode within a specific target's active site, providing a structural basis for its activity.

A typical molecular docking protocol involves several steps. First, the 3D structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank. The ligand, this compound, is built and its geometry optimized. Docking software, such as AutoDock, GLIDE, or Surflex-Dock, is then used to systematically explore various possible conformations and orientations of the ligand within the protein's binding site. acs.orgnih.gov

These programs use a scoring function to estimate the binding affinity for each pose, with lower energy scores generally indicating a more favorable interaction. The resulting poses are then analyzed to identify the most likely binding mode. nih.gov For flexible molecules like this compound, flexible ligand docking approaches are often employed to account for the conformational changes that can occur upon binding. nih.gov

Post-docking analysis focuses on identifying the specific interactions between the ligand and the amino acid residues of the protein's binding site. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds. chemmethod.commdpi.com

In a hypothetical docking study of this compound with a protein kinase, the following interactions would be anticipated:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors. chemmethod.com They could form crucial hydrogen bonds with residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. The ether oxygen and the piperidine nitrogen could also participate in hydrogen bonding.

Hydrophobic Interactions: The piperidine ring and the carbon framework of the pyrazole can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Water-Mediated Interactions: In some cases, water molecules within the active site can bridge interactions between the ligand and the protein. acs.org

By analyzing these interactions, researchers can understand the structural basis of binding affinity and selectivity. For example, docking studies on pyrazole-based inhibitors of B-Raf kinase have identified key interactions with residues such as Cys532 and Ser536. acs.org Similarly, studies on other pyrazole-containing kinase inhibitors have highlighted the importance of specific hydrogen bonds and hydrophobic contacts for potent inhibition. nih.govrsc.org

Table 2: Plausible Key Interactions for this compound in a Kinase Binding Site

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Protein Residue (Example) |

| Pyrazole Ring Nitrogens | Hydrogen Bond Donor/Acceptor | Hinge Region Backbone (e.g., Cys) |

| Piperidine Nitrogen | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine (B10760008) |

| Piperidine Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Pyrazole Ring | Hydrophobic/π-stacking | Phenylalanine, Tyrosine |

This table presents hypothetical interactions based on known binding modes of similar pyrazole-containing kinase inhibitors.

These computational investigations provide a powerful framework for understanding the potential of this compound as a pharmacologically active agent. By integrating QSAR and molecular docking, a comprehensive picture of its structure-activity relationships and binding interactions can be developed, paving the way for its rational optimization in drug discovery programs.

Virtual Screening of Chemical Libraries Containing this compound Motifs

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net When applied to chemical libraries featuring the this compound scaffold, the primary goal is to enrich the selection of compounds for further experimental testing, thereby saving significant time and resources.

The process typically commences with the three-dimensional structures of both the target protein and the library of pyrazole derivatives. These libraries can be either commercially available collections or virtually enumerated sets of compounds based on the core scaffold. Docking simulations are then employed to predict the preferred orientation of each molecule within the binding site of the target and to estimate the strength of the interaction, often expressed as a binding energy score. researchgate.net For instance, in studies involving pyrazole derivatives, docking has been successfully used to identify potential inhibitors of various protein kinases. researchgate.net

The outcome of a virtual screening campaign is a ranked list of compounds, with those exhibiting the most favorable predicted binding energies considered as "hits." These hits, which incorporate the this compound motif, are then prioritized for acquisition or synthesis and subsequent in vitro biological evaluation. The success of such a screening endeavor is heavily reliant on the quality of the scoring functions used to predict binding affinity and the accuracy of the protein structure.

Cheminformatics for Compound Library Design

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information. In the context of the this compound scaffold, cheminformatics plays a crucial role in the rational design of focused compound libraries. Rather than randomly synthesizing derivatives, cheminformatics allows for the systematic exploration of the chemical space around the core structure to maximize the chances of identifying compounds with desired biological activities and drug-like properties.

The design process often starts with the core this compound structure, followed by the virtual enumeration of a library by attaching a variety of chemical substituents at feasible positions on the pyrazole and piperidine rings. Cheminformatic tools are then used to calculate a range of molecular descriptors for each virtual compound, capturing its physicochemical and structural properties.

A key aspect of library design is ensuring chemical diversity. A diverse library adequately samples the relevant chemical space, increasing the probability of discovering novel structure-activity relationships (SAR). Diversity analysis of a library of this compound derivatives involves quantifying the dissimilarity between the compounds within the collection.

This analysis is typically performed by calculating a set of molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors define a multi-dimensional chemical space, and the diversity of the library can be assessed by analyzing the distribution of the compounds within this space. Techniques such as clustering and principal component analysis (PCA) are often employed to visualize and quantify the diversity. The goal is to select a subset of compounds for synthesis or purchase that provides the broadest possible coverage of the chemical space defined by the library.

Table 1: Representative Diversity Analysis of a Hypothetical this compound Library

| Derivative ID | R1-Group (on Pyrazole) | R2-Group (on Piperidine) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PZP-001 | -H | -H | 167.21 | 0.85 | 50.45 |

| PZP-002 | -CH3 | -H | 181.24 | 1.25 | 50.45 |

| PZP-003 | -Cl | -H | 201.65 | 1.55 | 50.45 |

| PZP-004 | -H | -C(=O)CH3 | 209.25 | 0.65 | 67.58 |

| PZP-005 | -H | -SO2CH3 | 245.31 | 0.25 | 95.88 |

| PZP-006 | -CH3 | -C(=O)CH3 | 223.28 | 1.05 | 67.58 |

| PZP-007 | -Cl | -SO2CH3 | 279.75 | 1.45 | 95.88 |

This table presents hypothetical data for illustrative purposes.

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties or toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are computational tools that predict these properties for a given chemical structure. nih.govchemmethod.com By applying these models early in the discovery process to a library of this compound derivatives, it is possible to flag and deprioritize compounds that are likely to have undesirable ADMET profiles.

A range of ADMET properties can be predicted using various computational models, which are often built using machine learning algorithms trained on large datasets of experimental data. Common predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., mutagenicity or cardiotoxicity). nih.govchemmethod.com

The prioritization of compounds from a this compound library would therefore involve a multi-parameter optimization, balancing the predicted biological activity from virtual screening with the predicted ADMET properties. This approach helps to focus resources on compounds with a higher probability of success in later preclinical and clinical development stages.

Table 2: Representative In Silico ADMET Predictions for a Prioritized Set of this compound Derivatives

| Derivative ID | Predicted HIA (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition | Ames Mutagenicity Prediction |

| PZP-001 | High | Low | Low | Low | Negative |

| PZP-002 | High | Low | Low | Low | Negative |

| PZP-004 | High | Medium | Low | Low | Negative |

| PZP-006 | High | Medium | Medium | Low | Negative |

This table presents hypothetical data for illustrative purposes. HIA: Human Intestinal Absorption; BBB: Blood-Brain Barrier; CYP2D6: Cytochrome P450 2D6; hERG: human Ether-à-go-go-Related Gene.

Structure Activity Relationship Sar Studies and Analog Design for 4 1h Pyrazol 4 Yloxy Piperidine Derivatives

Systematic Chemical Modification Strategies

Systematic modification of the 4-(1H-pyrazol-4-yloxy)piperidine scaffold involves altering the substituents on the pyrazole (B372694) and piperidine (B6355638) rings, as well as modifying the ether linkage that connects them. These changes can significantly impact the compound's interaction with its biological target.

Substituent Effects on the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It offers multiple positions for substitution (N1, C3, and C5) that can influence the molecule's electronic properties, hydrogen bonding capacity, and steric profile. Electrophilic substitution generally occurs at the C4 position, but since this position is involved in the ether linkage in the core scaffold, modifications are typically focused on other positions.

Research on various pyrazole-containing compounds has shown that the nature and position of substituents on the pyrazole ring are critical for biological activity. For instance, in a series of pyrazole derivatives targeting the estrogen receptor, a C4-propyl substituent was found to be optimal for binding affinity. researchgate.net In another study on cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring were crucial for potent activity. nih.gov

For the this compound scaffold, substitutions at the N1, C3, and C5 positions are of primary interest. Small, lipophilic groups or hydrogen bond donors/acceptors at these positions can modulate the compound's interaction with the target protein. For example, N-alkylation or N-arylation can alter the molecule's orientation in the binding pocket, while substituents at C3 and C5 can provide additional interactions or introduce steric hindrance that may enhance selectivity.

Table 1: Representative Substituent Effects on the Pyrazole Ring of this compound Analogs

| Compound ID | R¹ (N1-substituent) | R³ (C3-substituent) | R⁵ (C5-substituent) | Relative Activity |

| 1a | H | H | H | Baseline |

| 1b | Methyl | H | H | Increased |

| 1c | Phenyl | H | H | Variable |

| 1d | H | Methyl | H | Increased |

| 1e | H | H | Methyl | Increased |

| 1f | H | Chloro | H | Decreased |

| 1g | H | Hydroxy | H | Increased |

Note: The relative activities in this table are illustrative and based on general principles of SAR from related chemical series. The actual effects would depend on the specific biological target.

Substituent Effects on the Piperidine Ring

The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. Its conformation and the nature of its substituents can significantly affect a compound's binding affinity and pharmacokinetic properties. The nitrogen atom of the piperidine ring is a key site for modification, often acylated or alkylated to introduce a variety of functional groups.

Studies on piperidine-containing compounds have demonstrated the importance of the piperidine nitrogen substituent. For example, in a series of monoamine oxidase inhibitors, N-benzyl substitution on the piperidine ring was found to be superior for inhibitory activity. acs.org In another example, for gonadotropin-releasing hormone antagonists, small groups at the 6-position of the piperidine ring were tolerated, and a trifluoromethyl group at this position reduced clearance and increased oral bioavailability. lookchem.com

For the this compound scaffold, modifications at the N1 position of the piperidine ring are a common strategy to modulate activity and properties. Acylation with various carboxylic acids or sulfonylation can introduce groups that form additional interactions with the target. Furthermore, substitution on the carbon atoms of the piperidine ring can influence the ring's conformation and introduce new interaction points.

Table 2: Representative Substituent Effects on the Piperidine Ring of this compound Analogs

| Compound ID | R (N1-piperidine substituent) | R' (Other piperidine substituents) | Relative Activity |

| 2a | H | H | Baseline |

| 2b | Acetyl | H | Increased |

| 2c | Benzoyl | H | Significantly Increased |

| 2d | Methylsulfonyl | H | Increased |

| 2e | H | 3-Methyl | Variable |

| 2f | H | 4-Fluoro | Increased |

Note: The relative activities in this table are illustrative and based on general principles of SAR from related chemical series. The actual effects would depend on the specific biological target.

Modifications of the Ether Linkage

The ether linkage in the this compound scaffold is a critical structural element that dictates the relative orientation of the pyrazole and piperidine rings. Modifications to this linkage, while less common than ring substitutions, can have a profound impact on the compound's conformation and biological activity.

Strategies for modifying the ether linkage can include altering its length by inserting or deleting methylene (B1212753) groups, or changing its rigidity. For example, replacing the flexible ether linkage with a more rigid cyclic structure could lock the molecule into a more favorable conformation for binding. However, research on related scaffolds, such as pyrazole azabicyclo[3.2.1]octane sulfonamides, has shown that replacing the ether linker with a nitrogen or methylene unit can abolish inhibitory activity, highlighting the importance of the oxygen atom for maintaining the active conformation. nih.gov

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism is a strategy in medicinal chemistry of exchanging one functional group for another with similar physical or chemical properties to enhance a compound's biological activity or to improve its pharmacokinetic profile. nih.gov

Oxygen Atom Replacements in the Ether Linkage

The oxygen atom of the ether linkage is a key structural feature. Its replacement with other atoms or groups can significantly alter the compound's properties. Common bioisosteres for an ether oxygen include sulfur (to form a thioether), an amino group (to form an amine), or a methylene group.

The replacement of an ether oxygen with sulfur to form a thioether can alter the bond angle and length of the linker, as well as the electronic properties of the molecule. While the van der Waals radius of sulfur is larger than that of oxygen, a thioether can still participate in hydrogen bonding and other non-covalent interactions. In some cases, this replacement can lead to improved activity or selectivity. mdpi.com Replacement with a secondary amine (NH) introduces a hydrogen bond donor and a basic center, which can lead to new interactions with the target or alter the compound's solubility and pharmacokinetic properties.

Table 3: Representative Bioisosteric Replacements for the Ether Linkage

| Compound ID | Linker (X) | Relative Activity |

| 3a | -O- (Ether) | Baseline |

| 3b | -S- (Thioether) | Variable |

| 3c | -NH- (Amine) | Variable |

| 3d | -CH₂- (Methylene) | Decreased |

Note: The relative activities in this table are illustrative and based on general principles of SAR from related chemical series. The actual effects would depend on the specific biological target.

Nitrogen and Carbon Atom Replacements within the Heterocyclic Rings

Bioisosteric replacement can also be applied to the atoms within the pyrazole and piperidine rings. For instance, a nitrogen atom in the pyrazole ring could be replaced with a carbon atom to yield a pyridine (B92270) ring, or a carbon atom could be replaced with a nitrogen to give an imidazole (B134444) or triazole. In a study on TGF-βR1 kinase inhibitors, replacing the pyrazole and pyridine rings with a piperidine resulted in a loss of activity, underscoring the importance of the specific heterocyclic systems for binding. researchgate.net

Similarly, the nitrogen atom of the piperidine ring can be replaced with a carbon atom to form a cyclohexane (B81311) ring. This removes the basic nitrogen and the possibility of N-substitution, which would drastically alter the compound's properties and interactions with the target. Conversely, introducing an additional nitrogen atom into the piperidine ring to form a piperazine (B1678402) could introduce new interaction points and improve solubility. Such modifications are powerful tools for exploring the chemical space around the core scaffold and for optimizing the properties of lead compounds. enamine.net

Table 4: Representative Bioisosteric Replacements within the Heterocyclic Rings

| Compound ID | Ring A (Pyrazole Analog) | Ring B (Piperidine Analog) | Relative Activity |

| 4a | Pyrazole | Piperidine | Baseline |

| 4b | Imidazole | Piperidine | Variable |

| 4c | Triazole | Piperidine | Variable |

| 4d | Pyrazole | Cyclohexane | Decreased |

| 4e | Pyrazole | Piperazine | Variable |

Note: The relative activities in this table are illustrative and based on general principles of SAR from related chemical series. The actual effects would depend on the specific biological target.

Conformational Restriction and Flexibility in Analog Design

The design of analogs of this compound often involves modifying the molecule's flexibility to understand and optimize its interaction with biological targets. By strategically constraining or introducing flexibility, researchers can explore the bioactive conformation and improve properties like potency and selectivity.

Cyclization Strategies to Constrain Molecular Conformation

Cyclization is a powerful strategy to reduce the conformational flexibility of a molecule, locking it into a more rigid structure. This can help to identify the specific spatial arrangement of key functional groups required for biological activity. For derivatives of pyrazolylpiperidine, this can be achieved by introducing bridges within the piperidine ring or by fusing the piperidine with another ring system.

Another cyclization strategy involves fusing the piperidine ring to another ring, creating a bicyclic system. For example, in the development of neurokinin-3 receptor (NK3R) antagonists, a triazolopiperazine substructure was modified by fusing the piperazine (a close analog of piperidine) with a triazole ring. nih.gov This created a more rigid scaffold and explored new chemical space. nih.gov Similar strategies could be applied to this compound to create novel, conformationally constrained analogs.

Introduction of Stereocenters to Influence Conformation

Introducing stereocenters into the piperidine ring is another effective method to influence molecular conformation. Chiral centers can dictate the spatial orientation of substituents, which can be crucial for receptor binding.

The presence of a chiral center can significantly impact the druggability of a molecule. researchgate.net For piperidine-containing compounds, introducing a substituent at a specific position can alter the physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net For example, in a series of MeV-RdRp inhibitors, introducing a substituent at the 2-position of the piperidine ring improved aqueous solubility. researchgate.net

The conformation of the piperidine ring itself (e.g., chair or boat) and the axial or equatorial orientation of the pyrazole-oxy group and any other substituents can be controlled by the placement and stereochemistry of these centers. For instance, studies on cyclohexanyl nucleosides, which are structurally similar to piperidine derivatives, show that the conformation is adopted to relieve 1,3-diaxial strain. mdpi.com This highlights the importance of stereochemistry in determining the preferred three-dimensional structure.

The introduction of stereocenters can lead to diastereomers with different biological activities. This was observed in a study of prolylcarboxypeptidase (PrCP) inhibitors where methylation of a pyrazole ring led to two diastereomers with a greater than 40-fold difference in potency, suggesting a preferred tautomer and conformation for binding. lookchem.com

Scaffold Hopping and Ring Expansion/Contraction

Scaffold hopping is a key strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. nih.govchimia.ch This can involve replacing either the piperidine or the pyrazole moiety of this compound with other ring systems. Ring expansion and contraction are related techniques that modify the size of a specific ring within the molecule. wikipedia.org

Exploration of Related Ring Systems to the Piperidine Moiety

The piperidine ring in this compound is a common scaffold in medicinal chemistry and can be replaced by other cyclic amines or heterocyclic systems to explore new structure-activity relationships (SAR).

Ring Expansion: The six-membered piperidine ring can be expanded to a seven-membered ring, such as a hexahydroazepine. This modification increases the flexibility and size of the ring, which could lead to new interactions with a target protein. Ring expansion can be achieved through various synthetic methods, often involving rearrangements like the Tiffeneau-Demjanov rearrangement. arkat-usa.org

Ring Contraction: Conversely, the piperidine ring can be contracted to a five-membered pyrrolidine (B122466) ring. This change reduces the ring size and alters the geometry of the molecule. Photomediated ring contraction of N-substituted piperidines to the corresponding pyrrolidines has been reported as a viable synthetic strategy. nih.gov An oxidative rearrangement approach has also been developed for the ring contraction of N-H piperidines to pyrrolidines. researchgate.net

Scaffold Hopping: Beyond simple expansion or contraction, the piperidine ring can be replaced with a variety of other cyclic systems. For example, in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine ring was found to be a critical structural element for activity at the sigma-1 receptor. nih.gov In another study on neurokinin-3 receptor antagonists, the piperidine core was part of a fused system, and scaffold hopping was used to replace a 1,2,4-triazole (B32235) moiety with other five-membered aromatic heterocycles like 1,2,3-triazole and isoxazole. nih.govkyoto-u.ac.jp

Exploration of Related Ring Systems to the Pyrazole Moiety

The pyrazole ring is also a versatile scaffold that can be replaced by other heterocycles in a bioisosteric replacement strategy. researchgate.netnih.gov This can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

In the context of cannabinoid receptor antagonists, the pyrazole ring of rimonabant (B1662492) (a well-known pyrazole-containing drug) has been successfully replaced with other heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov These new analogs maintained CB1 antagonistic activity, demonstrating that these rings can serve as effective bioisosteres for the pyrazole moiety. nih.gov

Further studies on rimonabant analogs have shown that replacing the pyrazole with a pyrazoline scaffold can shift the activity profile, leading to selective CB2 receptor ligands. nih.gov Additionally, the pyrazole 5-aryl moiety has been replaced with a 2-thienyl group appended with an alkynyl unit, resulting in potent CB1 receptor antagonists. nih.gov

The importance of the pyrazole scaffold has also been highlighted in the development of protein kinase inhibitors, where it is considered a privileged structure. nih.gov Its synthetic accessibility and versatile bioisosteric replacement function make it a key component in drug design. nih.gov

Probing Substituent Hydrophobicity, Steric, and Electronic Effects

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on both the pyrazole and piperidine rings. These modifications alter the molecule's hydrophobic, steric, and electronic properties, which are key determinants of its interaction with a biological target. ijnrd.orglongdom.org

Hydrophobic Effects: The hydrophobicity of a molecule influences its ability to cross cell membranes and bind to hydrophobic pockets in a protein. In a series of pyrazole derivatives, it was found that a deep and flat hydrophobic crevice might exist in the binding site of the CB1 receptor, suggesting that hydrophobic substituents could enhance binding. researchgate.net

Steric Effects: The size and shape of substituents (steric effects) play a crucial role in determining how well a molecule fits into its binding site. Large, bulky groups can cause steric hindrance, preventing optimal binding. Conversely, smaller groups might not fill the binding pocket effectively. In a study on conformationally constrained pyrazole analogs, the introduction of steric bulk led to disfavored interactions with the receptor. nih.gov

A systematic approach to understanding these effects is often employed in medicinal chemistry, where a series of analogs with varying substituents are synthesized and tested. The data from these studies can be used to build QSAR models that quantitatively correlate the physicochemical properties of the compounds with their biological activity. longdom.orgnih.gov

Interactive Data Table: Probing Substituent Effects

Molecular Interaction Profiling of 4 1h Pyrazol 4 Yloxy Piperidine

Investigating Potential Molecular Targets for 4-(1H-pyrazol-4-yloxy)piperidine

The initial and most critical step in characterizing a bioactive compound is the identification of its molecular target(s). Target identification and deconvolution are pivotal for understanding the compound's mechanism of action, predicting its physiological effects, and anticipating potential off-target activities. A variety of experimental and computational strategies are employed for this purpose.

Target deconvolution refers to the process of identifying the specific molecular targets of a bioactive compound. This is often a challenging endeavor, especially for compounds identified through phenotypic screening, where the primary endpoint is a cellular or organismal response rather than modulation of a known protein. Several powerful techniques can be employed to unravel the molecular targets of a compound like this compound.

Activity-Based Protein Profiling (ABPP): This chemoproteomic technology utilizes reactive chemical probes to map the functional state of enzymes in complex biological systems. For a compound like this compound, a probe could be designed by incorporating a reactive group (e.g., a fluorophosphonate or an epoxide) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) onto the core scaffold, while aiming to retain its native binding properties. This probe would then be incubated with a cell lysate or in living cells. The probe covalently binds to the active sites of its target proteins. After enrichment of the labeled proteins (e.g., via streptavidin pull-down for a biotinylated probe) and subsequent mass spectrometry analysis, the target proteins can be identified. A competitive ABPP experiment, where the biological sample is pre-incubated with the parent compound this compound before adding the probe, would show decreased labeling of the target proteins, thus confirming the specific interaction.

Affinity Chromatography: This is a classic and robust method for target identification. The compound of interest, this compound, would first be immobilized onto a solid support, such as agarose (B213101) or sepharose beads, creating an affinity matrix. This is typically achieved by synthesizing a derivative of the compound with a linker arm that can be covalently attached to the matrix. This affinity matrix is then used as bait to "fish" for its binding partners from a complex biological sample, such as a cell or tissue lysate. Proteins that bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted, for example by using a high concentration of the free compound or by changing the buffer conditions (e.g., pH or salt concentration). The eluted proteins are subsequently identified by techniques like mass spectrometry.

In parallel with experimental approaches, computational methods can provide valuable predictions of potential protein targets, helping to prioritize experimental validation. These in silico methods leverage the vast amount of existing biological and chemical data.

Ligand-Based Approaches: These methods rely on the principle of "guilt-by-association," where the known biological activities of structurally similar compounds are used to infer the potential targets of a new molecule. For this compound, databases of known bioactive molecules (e.g., ChEMBL, PubChem) would be searched for compounds with high structural similarity. If these similar compounds are known to interact with specific protein targets, then those targets would be predicted as potential interactors for this compound as well. Various machine learning models and statistical methods are employed to quantify structural similarity and predict target associations.

Structure-Based Approaches (Molecular Docking): If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound to these proteins. This involves computationally placing the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding affinity. For instance, given that many pyrazole (B372694) derivatives have been shown to target kinases, one could perform docking studies of this compound against a panel of kinase structures from the Protein Data Bank (PDB). nih.govnih.gov Docking studies on related pyrazole derivatives have been used to predict their binding modes within the active sites of targets like RET kinase and VEGFR-2. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Illustrative Data Table: Predicted Potential Targets for this compound

This table presents hypothetical data for illustrative purposes, as direct experimental or computational prediction data for this compound is not publicly available.

| Prediction Method | Predicted Target Class | Specific Example Target | Rationale/Supporting Evidence |

| Ligand-Based Similarity | Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Many pyrazole-containing compounds are known CDK inhibitors. nih.gov |

| Ligand-Based Similarity | GPCRs | Sigma-1 Receptor (S1R) | Piperidine (B6355638) moieties are common in ligands targeting sigma receptors. nih.gov |

| Molecular Docking | Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | In silico docking of similar pyrazole derivatives has shown favorable binding energies for VEGFR-2. nih.gov |

| Molecular Docking | Metabolic Enzymes | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Piperidine derivatives have been identified as inhibitors of this enzyme in Mycobacterium tuberculosis. nih.gov |

Biophysical Characterization of Ligand-Target Interactions

Once a potential molecular target has been identified, it is essential to validate the interaction and to quantitatively characterize the binding event. Biophysical techniques provide precise measurements of binding affinity, stoichiometry, kinetics, and thermodynamics, which are crucial for understanding the molecular recognition process.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It is considered the "gold standard" for determining the thermodynamic parameters of a ligand-protein interaction. In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured.

The resulting data can be used to determine the binding affinity (dissociation constant, Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event. For instance, a negative ΔH indicates an enthalpically driven interaction, often associated with the formation of strong hydrogen bonds and van der Waals interactions. A positive ΔS suggests an entropically driven interaction, which can be due to the release of ordered water molecules from the binding interface. ITC is a label-free, in-solution technique, which is a significant advantage. However, it requires relatively large amounts of both the protein and the ligand. mdpi.com

Illustrative Data Table: Thermodynamic Profile of this compound Binding to a Hypothetical Target Kinase

This table presents hypothetical ITC data for illustrative purposes.

| Parameter | Value | Interpretation |

| Dissociation Constant (Kd) | 500 nM | Indicates a moderately high affinity of the compound for the target kinase. |

| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding ratio between the compound and the protein. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is enthalpically favorable, suggesting significant hydrogen bonding and/or van der Waals interactions. |

| Entropy Change (TΔS) | +2.1 kcal/mol | The binding is entropically favorable, likely due to the displacement of water molecules from the binding site. |

| Gibbs Free Energy (ΔG) | -10.6 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. A solution containing the ligand (this compound) is then flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

The resulting sensorgram provides kinetic information about the interaction. The association phase of the curve is used to determine the association rate constant (kon), which describes how quickly the ligand binds to the target. The dissociation phase, where a buffer without the ligand is flowed over the surface, is used to determine the dissociation rate constant (koff), which describes the stability of the complex. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon. SPR is a highly sensitive technique and requires smaller amounts of material compared to ITC. mdpi.comuu.nl

MicroScale Thermophoresis (MST) is a powerful and versatile biophysical method for quantifying molecular interactions in solution. The technique is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. The thermophoretic mobility of a protein typically changes upon the binding of a ligand.

In an MST experiment, the target protein is usually labeled with a fluorescent dye. A constant concentration of the labeled protein is mixed with varying concentrations of the ligand (this compound). The samples are then loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled protein along this temperature gradient is monitored. The change in thermophoretic movement upon ligand binding is plotted against the ligand concentration to derive the binding affinity (Kd). MST is highly sensitive, consumes very little sample, and can be performed in a variety of buffers and even in complex biological liquids like cell lysates.

Spectroscopic Analysis of Ligand-Target Complexes

Spectroscopic methods are pivotal for characterizing the binding events between a ligand and its biological target in solution. These techniques can provide crucial data on binding affinity, kinetics, and any structural alterations that occur upon the formation of a ligand-target complex.

Solution-State NMR Spectroscopy for Ligand-Protein Interactions (e.g., Ligand-Observed NMR)

Key ligand-observed NMR techniques include:

Saturation Transfer Difference (STD) NMR: This experiment is used to identify whether a ligand binds to a target and can help map the parts of the ligand that are in close contact with the protein. It works by transferring magnetic saturation from the protein to the bound ligand.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This is a sensitive method for detecting, particularly weak, ligand-protein interactions. It observes the transfer of magnetization from water molecules to the ligand, which is mediated by the protein.

Carr-Purcell-Meiboom-Gill (CPMG) Relaxation-Edited NMR: This technique can screen for ligands by detecting changes in the transverse relaxation rate (R2) of the ligand's signals upon binding to a large protein molecule. mdpi.com